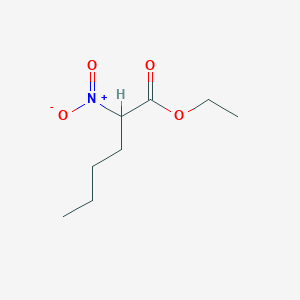

Ethyl 2-nitrohexanoate

Description

Significance of α-Nitro Esters as Versatile Synthetic Intermediates in Organic Chemistry

α-Nitro esters are a class of organic compounds that have garnered significant attention from the scientific community for their remarkable versatility as synthetic intermediates. researchgate.net The presence of both a nitro group and an ester group attached to the same carbon atom imparts unique reactivity, making them valuable precursors for a wide array of more complex molecules. researchgate.net Their utility primarily stems from the electron-withdrawing nature of the nitro group, which acidifies the α-proton, facilitating a variety of carbon-carbon bond-forming reactions. wikipedia.org

One of the most prominent applications of α-nitro esters is in the Henry reaction , also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of the α-nitro ester to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.org These products are highly valuable as they can be readily converted into other important functional groups. For instance, dehydration of the β-nitro alcohol furnishes a nitroalkene, while reduction of the nitro group can lead to the formation of β-amino alcohols, which are crucial components of many biologically active compounds and pharmaceuticals. wikipedia.org

Furthermore, α-nitro esters are excellent Michael donors in Michael addition reactions , where they add to α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds. rsc.orgbuchler-gmbh.com This versatility allows for the construction of complex carbon skeletons with a high degree of stereocontrol, particularly when employing chiral catalysts. buchler-gmbh.com The resulting adducts can be further manipulated, for example, through reduction of the nitro group to an amino group, providing access to γ-amino acids and their derivatives.

The nitro group in α-nitro esters can also be transformed into a carbonyl group via the Nef reaction , yielding α-keto esters, which are themselves important synthetic building blocks. studfile.net This transformation highlights the role of the nitro group as a masked carbonyl functionality. The diverse reactivity of α-nitro esters solidifies their status as powerful tools in the arsenal (B13267) of synthetic organic chemists, enabling the efficient construction of a variety of target molecules. researchgate.netresearchgate.net

Contextualizing Ethyl 2-Nitrohexanoate within the Broader Field of α-Nitro Ester Chemistry

This compound, with the chemical formula C8H15NO4, is a specific example of an α-nitro ester that embodies the synthetic utility of this compound class. nih.gov Its structure, featuring a hexyl chain, an ethyl ester, and a nitro group at the α-position, allows it to participate in the characteristic reactions of α-nitro esters while offering a lipophilic side chain that can be desirable in certain target molecules.

The physical and chemical properties of this compound are central to its application in synthesis.

| Property | Value |

| Molecular Formula | C8H15NO4 |

| Molecular Weight | 189.21 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not precisely determined |

| XLogP3 | 2.3 |

| This table displays key properties of this compound. |

Like other α-nitro esters, this compound can be synthesized through various methods, including the nitration of the corresponding ester enolate. It serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it can undergo Michael additions to various acceptors. An example is the reaction with 1-aryl-2-nitro-1-butenes, which leads to the formation of 3-aryl-2-diethoxyphosphoryl-4-nitrohexanoates. rsc.org These products can then be further transformed into biologically relevant structures like β-aryl-γ-ethyl-α-methylidene-γ-lactones and their corresponding lactams. rsc.org

The reactivity of this compound in reactions such as the Henry reaction allows for the introduction of its hexyl chain into new molecular frameworks, leading to the formation of nitro alcohols that can be further elaborated. The reduction of the nitro group in this compound or its reaction products opens pathways to α-amino acids with a hexyl side chain, which can be incorporated into peptides or used as chiral building blocks.

In essence, this compound is a representative and useful member of the α-nitro ester family, providing chemists with a versatile tool for the construction of diverse and complex organic molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

4447-54-5 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

ethyl 2-nitrohexanoate |

InChI |

InChI=1S/C8H15NO4/c1-3-5-6-7(9(11)12)8(10)13-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

BOMJMFPCSAPKAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Nitrohexanoate

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group onto the ester backbone. This can be achieved through different strategies, each with its own set of reagents and conditions.

Nitration/Deacylation of β-Keto Esters (e.g., Ethyl 2-Acetylhexanoate)

A prominent method for synthesizing α-nitro esters like ethyl 2-nitrohexanoate is through the nitration and subsequent deacylation of β-keto esters. Ethyl 2-acetylhexanoate is a common starting material for this process. mpg.de

Table 1: Reaction Parameters for the Synthesis of this compound via Nitration/Deacylation

| Parameter | Value |

| Starting Material | Ethyl 2-acetylhexanoate |

| Key Reagents | Fuming Nitric Acid, Sulfuric Acid |

| Reaction Type | Nitration/Deacylation |

| Process | Biphasic semi-continuous flow |

| Overall Yield | 53–84% |

The data in this table is based on a reported synthetic method. mpg.de

Nitration of Corresponding Alcohols with Dinitrogen Pentoxide in Sustainable Media

A greener and safer approach to producing nitro esters involves the nitration of the corresponding alcohol with dinitrogen pentoxide (N₂O₅) in a sustainable medium. researchgate.net This method has been developed for the synthesis of various nitro esters and is attractive for commercial applications due to its mild and clean reaction conditions. researchgate.net

The process often utilizes liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) as a reusable reaction medium. researchgate.netnih.gov This Freon is non-flammable, thermostable, and can be easily recondensed and returned to the process, minimizing waste. researchgate.netrsc.org The nitrating agent, dinitrogen pentoxide, is effective and can be used in near-stoichiometric amounts, further reducing acidic waste. nih.gov Reactions are typically conducted at room temperature and low pressure, offering excellent conversion and selectivity. researchgate.net

Indirect Synthesis via Precursor Functionalization

Indirect methods for synthesizing this compound involve the preparation of a suitable precursor, which is then converted to the final product.

Nucleophilic Substitution Reactions of α-Haloesters with Alkali Metal Nitrites

The nucleophilic substitution of α-haloesters with alkali metal nitrites, such as sodium nitrite (B80452) (NaNO₂), is a well-established method for the synthesis of α-nitro esters. orgsyn.org In this reaction, the halogen atom at the α-position of the ester is displaced by a nitro group.

The choice of the halogen and the reaction conditions can influence the yield and the formation of byproducts like alkyl nitrites. stackexchange.com For instance, the reaction of ethyl α-bromohexanoate with sodium nitrite can be used to prepare this compound. The use of a solvent like dimethylformamide (DMF) can facilitate this Sɴ2 reaction. stackexchange.com It has been noted that while silver nitrite can also be used and sometimes gives higher yields of the nitro compound, the lower cost and ready availability of sodium nitrite make it a viable option. stackexchange.com

Table 2: Comparison of Nitrite Reagents for Nitroalkane Synthesis

| Reagent | Typical Yield of Nitroalkane | Notes |

| Silver Nitrite | ~80% (for primary nitroparaffins) | Reagent of choice for higher yields. stackexchange.com |

| Sodium Nitrite | ~60% (for primary nitroparaffins) | Lower cost and shorter reaction times. stackexchange.com |

This data is based on general observations for the synthesis of primary nitro compounds. stackexchange.com

Green Chemistry Approaches for Efficient Nitroester Preparation

The principles of green chemistry are increasingly being applied to the synthesis of nitroesters to develop more environmentally friendly and efficient processes. mlsu.ac.inwjpmr.com These approaches focus on several key areas:

Use of Safer Solvents and Reagents: This includes replacing hazardous solvents with more benign alternatives and using less toxic reagents. mlsu.ac.in The use of liquefied 1,1,1,2-tetrafluoroethane as a recyclable solvent is a prime example. researchgate.netnih.gov

Energy Efficiency: Synthetic methods are designed to be conducted at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in

Atom Economy: The goal is to design reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mlsu.ac.in

Catalysis: The use of catalysts can lower the energy requirements of a reaction and improve efficiency. mlsu.ac.in For instance, lipase-catalyzed synthesis has been explored for the preparation of esters like ethyl hexanoate (B1226103), achieving high conversion rates under mild conditions. researchgate.net While not a direct synthesis of the nitroester, this highlights the potential of biocatalysis in related ester preparations.

By integrating these principles, the synthesis of this compound and other nitro compounds can be made safer, more sustainable, and more economically viable. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms Involving Ethyl 2 Nitrohexanoate and Its Derivatives

Nitronate Anion Formation and Fundamental Reactivity

The reactivity of ethyl 2-nitrohexanoate is fundamentally dictated by the properties of its α-proton and the subsequent formation of a nitronate anion. This intermediate is central to a host of synthetically valuable transformations.

Acidity of α-Protons and Resonance Stabilization of Nitronate Species

The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) in nitroalkanes exhibits unusual acidity for a C-H bond. libretexts.org While the pKa of a typical alkane C-H bond is around 50, the α-protons of nitroalkanes have pKa values in the range of 17, making them significantly more acidic. wikipedia.org This increased acidity is attributed to the powerful electron-withdrawing nature of the nitro group.

Upon deprotonation by a base, a nitronate anion is formed. wikipedia.org This anion is significantly stabilized by resonance, where the negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. wikipedia.orgpressbooks.pub

The resonance structures of the nitronate anion illustrate this charge delocalization:

Figure 1: Resonance stabilization of a nitronate anion.

Nucleophilic Character of Nitronate Anions and Reactivity Modes (C- vs. O-Attack)

The resonance-stabilized nitronate anion is an ambident nucleophile, meaning it can react with electrophiles at two different sites: the α-carbon and the oxygen atoms of the nitro group. researchgate.net

C-Attack: The reaction at the α-carbon is typically favored and leads to the formation of a new carbon-carbon bond. This is the productive pathway in many key reactions, such as the Henry (nitroaldol) reaction. wikipedia.orgresearchgate.net

O-Attack: The reaction at the oxygen atom leads to the formation of a nitronic ester or other O-alkylation products. While less common in many synthetic applications, O-attack can occur, particularly with hard electrophiles. researchgate.net

The regioselectivity of the attack (C- vs. O-attack) is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion. Hard and soft acid-base (HSAB) theory can often be used to predict the outcome. Carbon, being a softer nucleophilic center, tends to react with softer electrophiles, while the harder oxygen nucleophile prefers to react with harder electrophiles.

Key Carbon-Carbon Bond Forming Reactions

The nucleophilic character of the nitronate anion derived from this compound is harnessed in several important carbon-carbon bond-forming reactions. The Henry reaction is a cornerstone of this chemistry.

Henry (Nitroaldol) Reaction and its Stereochemical Control

The Henry reaction, or nitroaldol reaction, is the addition of a nitronate anion to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol. wikipedia.org This reaction is a powerful tool for constructing new carbon-carbon bonds and introducing two functional groups—a hydroxyl and a nitro group—in a single step. buchler-gmbh.com The products are versatile intermediates that can be further transformed into valuable compounds like β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes. wikipedia.orgmdpi.com

A significant challenge in the Henry reaction is controlling the stereochemistry, as the reaction can generate new stereocenters. wikipedia.org Because the reaction is reversible and the α-carbon of the nitro compound is prone to epimerization, a mixture of diastereomers and enantiomers is often produced. wikipedia.org Consequently, considerable research has focused on developing stereoselective variants of the Henry reaction.

Diastereoselective Henry Reactions with Chiral Auxiliary Control

One strategy to control the stereochemistry of the Henry reaction is to employ a chiral auxiliary. A chiral auxiliary is a chiral moiety that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the context of the Henry reaction, a chiral auxiliary can be attached to either the nitroalkane or the aldehyde.

For instance, N-glyoxyloyl-(2R)-bornane-10,2-sultam has been shown to be a highly effective chiral auxiliary, reacting with simple nitroalkanes to produce diastereomeric nitroalcohols with high asymmetric induction. researchgate.net Similarly, the use of chiral N-tert-butanesulfinyl imines in reactions with ethyl nitroacetate (B1208598) allows for high facial diastereoselectivity at the C-N stereocenter. medcraveonline.com These auxiliaries create a chiral environment around the reacting centers, favoring the formation of one diastereomer over the other. After the reaction, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product.

Enantioselective Henry Reactions utilizing Chiral Catalysts (e.g., Metal-Organic, Organocatalytic)

An alternative and often more efficient approach to stereocontrol is the use of chiral catalysts. Both chiral metal complexes and organocatalysts have been successfully employed to catalyze enantioselective Henry reactions. mdpi.comrsc.org

Metal-Organic Catalysts: A wide variety of chiral metal complexes have been developed for the asymmetric Henry reaction. Copper(II) complexes with chiral ligands, such as those derived from C2-symmetric diamines or bis(oxazolines), have proven to be particularly effective. rsc.orgorganic-chemistry.org These catalysts can coordinate to both the nitronate anion and the aldehyde, organizing the transition state in a way that favors the formation of one enantiomer. For example, a complex of a chiral diamine ligand and Cu(OAc)₂ has been shown to be a highly efficient catalyst, affording various nitroaldols with over 90% enantiomeric excess (ee). organic-chemistry.org

| Catalyst System | Aldehyde | Nitroalkane | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Yield (%) |

| (S,S,S)-L1–CuCl | (R)-2-phenylpropanal | Nitromethane | 99/1 | 99% (syn) | - |

| (R,R,R)-L1–CuCl | (S)-2-phenylpropanal | Nitroethane | - | - | - |

| Chiral diamine-Cu(OAc)₂ | Various aromatic and aliphatic | Nitromethane | - | >90% | High |

| N,N'-dioxide-Cu(I) | Aromatic aldehydes | Nitroethane | anti-selective | Moderate to excellent | Good |

Table 1: Examples of Metal-Catalyzed Asymmetric Henry Reactions. Data compiled from references organic-chemistry.orgrsc.orgrsc.org.

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as bifunctional thioureas and guanidines, have been successfully applied to the enantioselective Henry reaction. mdpi.com These catalysts often operate through a dual-activation mechanism, where one functional group on the catalyst acts as a Brønsted base to deprotonate the nitroalkane, while another part of the catalyst (e.g., a thiourea (B124793) moiety) activates the aldehyde through hydrogen bonding. rsc.org This dual activation brings the reactants together in a well-defined chiral environment, leading to high enantioselectivity.

| Catalyst Type | Catalyst Example | Reactants | Diastereoselectivity | Enantioselectivity |

| Guanidine | Axially chiral guanidine | Nitroalkanes and aldehydes | - | High |

| Thiourea | Chiral bis(arylthiourea) | Aromatic aldehydes and nitromethane | - | Moderate |

| Guanidine-thiourea | Bifunctional organocatalyst C8 | Aliphatic aldehydes and nitroalkanes | syn-selective | High |

Table 2: Examples of Organocatalyzed Asymmetric Henry Reactions. Data compiled from references mdpi.comrsc.org.

Mechanistic Insights into Asymmetric Nitroaldol Catalysis

Asymmetric nitroaldol, or Henry, reactions are powerful carbon-carbon bond-forming reactions. The development of catalytic, enantioselective versions of this reaction has been a significant area of research. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of asymmetric nitroaldol catalysis can be applied.

Organocatalysis has emerged as a key strategy for achieving high enantioselectivity. mdpi.com Catalysts such as chiral bifunctional thioureas or proline derivatives are often employed. mdpi.comsemanticscholar.org These catalysts work by simultaneously activating both the nitroalkane and the aldehyde.

The proposed mechanism involves the formation of a nitronate anion from the nitroalkane, facilitated by the basic moiety of the catalyst. The acidic part of the catalyst then protonates the aldehyde, activating it towards nucleophilic attack by the nitronate. The chiral environment of the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess. The stereochemical outcome is determined by the transition state geometry, which is influenced by steric and electronic interactions between the catalyst and the substrates.

Michael Addition Reactions as Conjugate Additions of Nitronates

Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic chemistry. wikipedia.orgorganic-chemistry.org Nitronates, derived from nitroalkanes like this compound, are excellent Michael donors. organic-chemistry.org

The reaction is initiated by the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. byjus.comlscollege.ac.in This nucleophile then adds to the β-carbon of an activated olefin, the Michael acceptor. lscollege.ac.in Subsequent protonation of the resulting enolate yields the Michael adduct. wikipedia.org The reaction is generally under thermodynamic control. organic-chemistry.org

Table 1: Key Aspects of the Michael Addition Reaction

| Feature | Description |

| Reaction Type | Conjugate Addition |

| Michael Donor | Nucleophile (e.g., nitronate from this compound) |

| Michael Acceptor | Activated Olefin (e.g., α,β-unsaturated ester) |

| Key Bond Formation | Carbon-Carbon |

| Control | Typically Thermodynamic |

Intramolecular Michael Additions of Nitronates to Conjugated Esters

The intramolecular Michael addition of nitronates to conjugated esters provides an efficient route to cyclic γ-amino acids and their derivatives. core.ac.uk This reaction allows for the construction of cyclic systems with the potential to create multiple stereocenters. core.ac.uk The diastereoselectivity of these reactions can often be controlled, with the syn/anti ratio at certain positions being kinetically controlled, while the stereochemistry at the carbon bearing the nitro group may be under thermodynamic control. researchgate.net

The development of asymmetric catalytic Michael additions has enabled the synthesis of enantiomerically enriched products. rsc.orgnih.gov Organocatalysts, such as chiral amines and thiourea derivatives, have proven to be highly effective in promoting these reactions with high stereoselectivity. mdpi.comsemanticscholar.orgrsc.org These catalysts activate the substrates through the formation of iminium ions or by hydrogen bonding. semanticscholar.orgorgsyn.org The use of aqueous media and hydrophobic catalysts has also been explored to develop more environmentally friendly protocols. mdpi.comscilit.com The reaction scope is broad, encompassing a variety of nitroalkanes and activated olefins like nitroalkenes and α,β-unsaturated aldehydes. rsc.orgnih.gov

Silyl (B83357) nitronates, which are silyl enol ether equivalents of nitro compounds, are also effective nucleophiles in Michael additions. byjus.comlscollege.ac.in The Mukaiyama-Michael addition is a variation that specifically employs silyl enol ethers as nucleophiles, often catalyzed by a Lewis acid like titanium tetrachloride. byjus.com Silyl nitronates can be considered soft nucleophiles, and their reactions are often governed by orbital interactions. lscollege.ac.in

1,3-Dipolar Cycloaddition Reactions of Nitronates and Silyl Nitronates

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.net Nitronates and their silyl derivatives can act as 1,3-dipoles, reacting with various dipolarophiles, such as alkenes and alkynes. wikipedia.orgnih.gov

A notable application of nitronate chemistry is the intramolecular acyclic nitronate olefin cycloaddition (ANOC). nih.govnih.govrsc.org This reaction provides a regio- and stereospecific route to isoxazolines. nih.govnih.govrsc.org The process involves the in situ formation of an acyclic nitronate which then undergoes a concerted [3+2] cycloaddition with a tethered olefin. nih.govrsc.org This methodology has a broad substrate scope and has been successfully applied to the synthesis of various functionalized isoxazolines, including tricyclic structures. nih.govnih.govrsc.org Density functional theory (DFT) calculations support a mechanism involving the formation of the acyclic nitronate followed by a concerted cycloaddition. nih.govrsc.org

Other Electrophilic and Radical Transformations

Beyond cycloadditions, the double bond of α,β-unsaturated α-nitro esters is reactive towards other important transformations, including radical conjugate additions and reactions with organophosphorus reagents.

Radical Conjugate Additions to α,β-Unsaturated α-Nitro Esters

Radical conjugate addition to α,β-unsaturated α-nitro esters is a significant method for forming carbon-carbon bonds and synthesizing β-substituted α-amino acid derivatives. acs.orgnih.govacs.org These reactions are typically promoted by a Lewis acid, which activates the nitroalkene substrate towards attack by a radical species. acs.orgacs.org

Research has shown that β-substituted α,β-unsaturated α-nitro esters and amides are viable substrates for these transformations. acs.org A key challenge in these reactions is controlling the stereochemistry at the α-carbon of the product, which is prone to racemization. acs.orgnih.gov However, under carefully controlled workup conditions, the racemization of the acidic α-stereocenter can be prevented. acs.orgacs.org The resulting nitro adducts can then be converted into protected α-amino acids in a straightforward two-step sequence. acs.org

Table 2: Lewis Acid Promoted Radical Conjugate Addition to α,β-Unsaturated α-Nitro Esters This table is based on research findings for β-substituted α,β-unsaturated α-nitro esters.

| Substrate | Radical Precursor | Lewis Acid | Key Outcome | Ref. |

|---|---|---|---|---|

| β-Substituted α,β-unsaturated α-nitro ester | Alkyl Iodide | Zn(OTf)₂, Et₃B | Formation of β-substituted α-nitro ester adduct | acs.orgacs.org |

| β-Substituted α,β-unsaturated α-nitro amide | Alkyl Iodide | Mg(ClO₄)₂ | Formation of β-substituted α-nitro amide adduct | nih.govacs.org |

Reactions with Organophosphorus Reagents (e.g., Triethyl Phosphite)

α,β-Unsaturated α-nitrocarboxylates, such as the unsaturated precursor to this compound, react with tervalent organophosphorus reagents like triethyl phosphite (B83602). oup.comcapes.gov.br This reaction typically proceeds via a nucleophilic attack of the phosphite on the β-carbon of the nitroalkene. oup.com

The proposed mechanism involves the formation of a five-membered cyclic intermediate, a Δ²-1,2,5-oxazaphospholine-2-oxide derivative. oup.com This intermediate is unstable and subsequently undergoes a concerted reaction, eliminating ethyl nitrite (B80452) and yielding an ethyl β-diethoxyphosphinyl-α,β-unsaturated-carboxylate. oup.com For example, the reaction of ethyl 2-nitro-2-hexenoate's precursor, ethyl 3-acetoxy-2-nitrohexanoate, with triethyl phosphite in refluxing benzene (B151609) yields ethyl 3-diethoxyphosphinyl-2-hexenoate. oup.com This transformation serves as a method to synthesize vinylphosphonates, which are valuable synthetic intermediates. oup.com

Table 3: Reaction of Ethyl α,β-Unsaturated α-Nitrocarboxylates with Triethyl Phosphite This table summarizes the outcomes of the reaction between α-nitroolefins and triethyl phosphite.

| Reactant | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Ethyl 3-acetoxy-2-nitrohexanoate | Triethyl Phosphite | Benzene, reflux, 1 hr | Ethyl 3-diethoxyphosphinyl-2-hexenoate | 68.3% | oup.com |

| Ethyl α,β-unsaturated α-nitrocarboxylate (general) | Triethyl Phosphite | Below 15°C, then heat | Ethyl β-diethoxyphosphinyl-α,β-unsaturated-carboxylate | - | oup.comcapes.gov.br |

| 1-Nitroalkene (general) | Triethyl Phosphite | Below 15°C, then 40°C | 2-Diethoxyphosphinyl-1-alkene | - | oup.comcapes.gov.br |

Strategic Applications of Ethyl 2 Nitrohexanoate in Complex Organic Synthesis

Precursors to Nitrogen-Containing Functional Groups

The nitro group of ethyl 2-nitrohexanoate serves as a synthetic linchpin for the introduction of various nitrogen-based functionalities. Through carefully chosen reaction sequences, this nitroester can be elaborated into β-amino alcohols, α-amino acids and their esters, conformationally constrained cyclic γ-amino acids, and 1,3-diamines.

Synthesis of β-Amino Alcohols via Nitro Group Reduction

The reduction of the nitro group in β-nitro alcohols, which can be derived from nitroalkanes like this compound through Henry reactions, is a well-established method for preparing β-amino alcohols. wikipedia.org These β-amino alcohols are crucial structural motifs found in a wide range of natural products, pharmaceuticals, and chiral auxiliaries. gaylordchemical.comrroij.com The synthetic utility of the Henry reaction lies in its ability to form a carbon-carbon bond while introducing a hydroxyl and a nitro group, the latter of which can be readily reduced to an amine. wikipedia.org

Various synthetic strategies have been developed for the synthesis of β-amino alcohols, highlighting their importance in organic chemistry. gaylordchemical.comrroij.comsciengine.comorganic-chemistry.orgresearchgate.netdiva-portal.org For instance, the reduction of β-amino ketones using reagents like samarium(II) iodide can provide access to either syn or anti 1,3-amino alcohols with high stereoselectivity, depending on the nitrogen protecting group. nih.gov

Table 1: Selected Methods for β-Amino Alcohol Synthesis

| Method | Description | Key Features |

|---|---|---|

| Henry Reaction & Reduction | Condensation of a nitroalkane with an aldehyde or ketone, followed by reduction of the nitro group. wikipedia.org | Forms C-C bond, introduces hydroxyl and nitro groups. wikipedia.org |

| Reduction of β-Amino Ketones | Stereoselective reduction of β-amino ketones to 1,3-amino alcohols. nih.gov | Access to both syn and anti diastereomers. nih.gov |

| Photoredox-Induced Radical Relay | Light-induced reaction to produce functionalized β-amino alcohol derivatives. gaylordchemical.com | Highly regioselective, mild reaction conditions. gaylordchemical.com |

Derivatization to α-Amino Acids and α-Amino Esters

This compound is a valuable precursor for the synthesis of α-amino acids and their corresponding esters. The general strategy involves the reduction of the α-nitro group to an amino group. This transformation is a key step in converting the nitroester into the desired amino acid derivative.

Several methods exist for the synthesis of α-amino esters from nitro precursors. nih.govdoaj.orgbeilstein-journals.org One common approach is the reduction of ethyl 2-nitroacrylates, which can be formed from the condensation of aldehydes with ethyl nitroacetate (B1208598). nih.gov The reduction of the nitro group can be achieved using various reagents, such as zinc in the presence of an acid. doaj.org Another strategy involves the amidomalonate synthesis, where diethyl acetamidomalonate is alkylated and then hydrolyzed and decarboxylated to yield the α-amino acid. libretexts.org Reductive amination of α-keto acids also provides a route to α-amino acids. libretexts.org

The versatility of these methods allows for the preparation of a wide range of unnatural α-amino acids, which are important components in peptidomimetics and drug discovery. organic-chemistry.orgmdpi.combeilstein-journals.org

Table 2: Reagents for the Synthesis of α-Amino Esters

| Reagent/Method | Application |

|---|---|

| Zinc/HCl | Reduction of ethyl 3-aryl-2-nitroacrylates to α-amino esters. doaj.org |

| NaBH4 | Used in the reduction of nitroacrylates. doaj.org |

| Amidomalonate Synthesis | General method for preparing α-amino acids. libretexts.org |

| Reductive Amination | Synthesis of α-amino acids from α-keto acids. libretexts.org |

Formation of Conformationally Constrained Cyclic γ-Amino Acids

This compound can be a starting point for the synthesis of conformationally constrained cyclic γ-amino acids. These structures are of significant interest in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures and enhance biological activity and stability. nih.govnih.govmdpi.com

The synthesis of these cyclic amino acids often involves a series of transformations that build the cyclic framework and introduce the necessary functional groups. core.ac.ukgoogle.com Methodologies such as allylic alkylation followed by cyclization are employed to construct the ring system. researchgate.net The strategic use of protecting groups and cyclization reagents is crucial for the successful synthesis of these complex molecules. nih.gov For example, the synthesis of cyclic dipeptides with 5-, 6-, and 7-membered lactam rings has been achieved from derivatives of 2,4-diaminobutyric acid, ornithine, and lysine. nih.govnih.gov

Table 3: Examples of Cyclic Amino Acid Synthesis Strategies

| Strategy | Description | Resulting Structure |

|---|---|---|

| Allylic Alkylation/Cyclization | Sequential reactions to form bicyclic amino acids. researchgate.net | Bicyclic amino acids with ketone functionality. researchgate.net |

| Lactam Formation | Cyclization of amino acid derivatives to form lactam rings. nih.govnih.gov | 5-, 6-, and 7-membered lactam dipeptides. nih.govnih.gov |

| Acylhydrazide Cyclization | EDCI-mediated cyclization of amino acids with hydrazine (B178648) functional groups. nih.govnih.gov | 7-membered cyclic acylhydrazides. nih.govnih.gov |

Access to 1,3-Diamines from 1,3-Dinitro Compounds

Although direct conversion from this compound is less common, the principles of nitro group reduction can be extended to the synthesis of 1,3-diamines from corresponding 1,3-dinitro compounds. 1,3-Diamines are important building blocks in organic synthesis and are found in various natural products. rsc.org

The synthesis of 1,3-diamines can be achieved through various methods, often involving the reduction of dinitro compounds or the amination of suitable precursors. rsc.orgorganic-chemistry.orgnii.ac.jpnih.gov For instance, 2,2-dimethyl-1,3-dinitropropane (B1345633) can be hydrogenated to produce 2,2-dimethyl-1,3-diaminopropane. google.com The development of catalytic systems for the direct conversion of diols to diamines has also been an area of focus. google.com While 1,2-diamines have been extensively studied as catalysts, the exploration of 1,3-diamine derivatives in catalysis is an emerging field. nii.ac.jpnih.gov

Table 4: Synthetic Routes to 1,3-Diamines

| Precursor | Method | Product |

|---|---|---|

| 1,3-Dinitro Compounds | Hydrogenation | 1,3-Diamines google.com |

| Dihydric Alcohols | Reaction with ammonia (B1221849) in the presence of a catalyst | Diamines google.com |

| Azetidinium Salts | Ring-opening with nucleophiles | Functionalized amines organic-chemistry.org |

Transformations to Carbonyl Compounds

Beyond its role as a precursor to nitrogenous compounds, this compound can be transformed into valuable carbonyl compounds through selective oxidation of the nitro group.

Conversion to α-Nitro Ketones via Selective Oxidation

This compound can be converted to the corresponding α-nitro ketone through selective oxidation. α-Nitro ketones are versatile synthetic intermediates that can be used to synthesize a variety of heterocyclic compounds and other functionalized molecules. organic-chemistry.orgnih.gov

The oxidation of secondary nitroalkanes to ketones can be achieved under various conditions. A classic method involves the oxidation of the corresponding nitro alcohol, which is formed from a Henry reaction, using oxidizing agents like potassium dichromate. wikipedia.orgnih.gov Other methods include the use of N-acylbenzotriazoles for the acylation of primary nitroalkanes to form α-nitro ketones. organic-chemistry.org The Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound, is another important transformation, although it can sometimes be challenging to control. researchgate.netnih.govnih.gov

Table 5: Methods for the Synthesis of α-Nitro Ketones

| Method | Description | Key Features |

|---|---|---|

| Oxidation of α-Nitro Alcohols | Oxidation of the alcohol functionality of a nitro alcohol. nih.gov | Utilizes products from the Henry reaction. nih.gov |

| Acylation of Nitroalkanes | C-acylation of primary nitroalkanes using N-acylbenzotriazoles. organic-chemistry.org | Efficient conversion with good yields. organic-chemistry.org |

| Nef Reaction | Conversion of a nitroalkane to a carbonyl compound. researchgate.netnih.gov | Can be performed under various conditions (acidic, oxidative). nih.gov |

Nef Reaction for Aldehyde and Ketone Generation from Nitroalkanes

The Nef reaction is a cornerstone transformation in organic synthesis, enabling the conversion of primary and secondary nitroalkanes into their corresponding aldehydes and ketones. slideshare.netwikipedia.orgnumberanalytics.com This reaction, first reported by J.U. Nef in 1894, typically involves the acid hydrolysis of a nitronate salt, which is generated by treating the nitroalkane with a base. slideshare.netwikipedia.orgnumberanalytics.com The reaction is particularly useful for introducing a carbonyl group into a molecule and has been widely applied in the synthesis of complex natural products and pharmaceuticals. numberanalytics.comresearchgate.net

The classical mechanism of the Nef reaction begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate anion. wikipedia.orgorganic-chemistry.org This is followed by protonation of the nitronate to yield a nitronic acid, which upon further protonation and subsequent hydrolysis, generates the carbonyl compound and nitrous oxide. wikipedia.org The reaction conditions, particularly the pH, are crucial for the success of the reaction, with strong acidic conditions favoring the formation of the desired carbonyl product. alfa-chemistry.com

Several modifications to the original Nef reaction have been developed to improve yields and expand its substrate scope. These include the use of various oxidizing and reducing agents. alfa-chemistry.com For instance, oxidizing agents like potassium permanganate, oxone, and ozone can effectively convert nitronates to carbonyls. alfa-chemistry.comorganic-chemistry.org Reductive methods, often employing reagents like titanium(III) salts, can also facilitate this transformation, typically proceeding through an oxime intermediate that is then hydrolyzed. organic-chemistry.org

In the context of this compound, a secondary nitroalkane, the Nef reaction would yield ethyl 2-oxohexanoate. This transformation is a key step in converting the nitro functionality into a synthetically versatile ketone.

| Feature | Description |

| Reaction Type | Conversion of primary or secondary nitroalkanes to aldehydes or ketones. slideshare.netwikipedia.org |

| Reactants | A primary or secondary nitroalkane and a base, followed by a strong acid. alfa-chemistry.com |

| Intermediate | Nitronate salt (aci-nitro form). wikipedia.orgorganic-chemistry.org |

| Product | Aldehyde (from primary nitroalkane) or ketone (from secondary nitroalkane). alfa-chemistry.com |

| Byproduct | Nitrous oxide (N₂O). wikipedia.org |

Building Blocks for Heterocyclic and Carbocyclic Systems

This compound is a valuable starting material for the construction of various cyclic structures, including nitroalkenes, isoxazoline (B3343090) derivatives, and cyclopentenones. These transformations leverage the reactivity of the nitro group and the adjacent ester functionality to build molecular complexity.

Nitroalkenes are highly reactive and versatile intermediates in organic synthesis. researchgate.net They can be readily prepared through the dehydration of β-nitro alcohols, which are themselves synthesized via the Henry (nitroaldol) reaction. tcichemicals.comwikipedia.org The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgencyclopedia.pub

In the case of this compound, it can first undergo a Henry reaction with an aldehyde or ketone to form a β-nitro alcohol. The subsequent dehydration of this intermediate, often facilitated by reagents like acetic anhydride (B1165640) followed by a base, yields the corresponding nitroalkene. tandfonline.com This two-step sequence provides a reliable method for accessing functionalized nitroalkenes, which can then be used in a variety of subsequent transformations, such as Michael additions and cycloadditions. researchgate.net

| Step | Reaction | Reagents/Conditions | Product |

| 1 | Henry (Nitroaldol) Reaction | Aldehyde or Ketone, Base (e.g., NaOH, K₂CO₃) tcichemicals.comwikipedia.org | β-Nitro Alcohol |

| 2 | Dehydration | Acetic Anhydride, Base (e.g., Potassium Methoxide) tandfonline.com | Nitroalkene |

Isoxazolines are five-membered heterocyclic compounds with a wide range of biological activities and synthetic applications. nih.gov A common method for their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.govresearchgate.net

This compound can serve as a precursor to the nitrile oxide required for this cycloaddition. The nitro group can be converted to a nitrile oxide in situ, which then reacts with a suitable alkene dipolarophile to form the isoxazoline ring. The regiochemistry of the cycloaddition is an important consideration and is influenced by the electronic and steric properties of both the nitrile oxide and the alkene. chim.it This approach provides a direct route to highly substituted isoxazoline derivatives.

Alternatively, isoxazoline N-oxides can be formed from the reaction of nitro compounds with certain sulfur ylides. rsc.org

| Reaction | Key Reactants | Key Intermediate | Product |

| 1,3-Dipolar Cycloaddition | Nitroalkane (precursor), Alkene | Nitrile Oxide | Isoxazoline nih.govresearchgate.net |

Cyclopentenones are important structural motifs found in numerous natural products and biologically active compounds. beilstein-journals.org A powerful strategy for their synthesis involves the intramolecular cyclization of γ-nitroketones. These intermediates can be prepared through the Michael addition of a nitroalkane to an α,β-unsaturated ketone. beilstein-journals.orgnih.govmasterorganicchemistry.com

This compound can act as the Michael donor in this reaction. Its conjugate addition to an α,β-unsaturated ketone, catalyzed by a base, affords a γ-nitroketone intermediate. beilstein-journals.orgnih.gov This intermediate can then be converted to the corresponding 1,4-diketone via a Nef reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov Subsequent intramolecular aldol (B89426) condensation of the 1,4-diketone, typically under basic conditions, leads to the formation of the cyclopentenone ring. beilstein-journals.orgorganic-chemistry.org This multi-step sequence provides a versatile and efficient route to a variety of substituted cyclopentenones. beilstein-journals.orgresearchgate.net

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Michael Addition | α,β-Unsaturated Ketone, Base (e.g., Sodium Methoxide) nih.gov | γ-Nitroketone |

| 2 | Nef Reaction | Base, then Strong Acid (e.g., H₂SO₄) beilstein-journals.orgnih.gov | 1,4-Diketone |

| 3 | Intramolecular Aldol Cyclization | Base (e.g., K₂CO₃) beilstein-journals.org | Cyclopentenone |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for mapping the carbon-hydrogen framework of Ethyl 2-nitrohexanoate. By analyzing the chemical environments of proton and carbon nuclei, a detailed picture of the molecule's structure emerges.

¹H NMR for Proton Environments and Multiplicity Analysis

The ¹H NMR spectrum of this compound provides information about the number of different proton environments and their neighboring protons. The structure (CH₃CH₂CH₂CH₂(CHNO₂)COOCH₂CH₃) contains seven distinct proton signals. The electron-withdrawing effects of the ester and nitro groups cause protons closer to these functionalities to appear at a lower field (higher ppm).

The expected signals are: a triplet for the terminal methyl group of the hexanoate (B1226103) chain, a triplet for the methyl group of the ethyl ester, a multiplet for the three methylene (B1212753) groups of the hexanoate chain, a quartet for the methylene group of the ethyl ester, and a triplet for the proton on the carbon bearing the nitro group. pressbooks.pub

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(NO₂)- | ~4.8 - 5.0 | Triplet (t) | 1H |

| -O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet (q) | 2H |

| -CH₂-CH(NO₂)- | ~2.1 - 2.3 | Multiplet (m) | 2H |

| -CH₂-CH₂-CH(NO₂)- | ~1.4 - 1.6 | Multiplet (m) | 2H |

| -CH₂-CH₃ (butyl) | ~1.2 - 1.4 | Multiplet (m) | 2H |

| -O-CH₂-CH₃ | ~1.2 - 1.3 | Triplet (t) | 3H |

| -CH₂-CH₃ (butyl) | ~0.9 | Triplet (t) | 3H |

¹³C NMR for Carbon Skeleton and Functional Group Identification

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The resolution in ¹³C NMR is excellent, allowing for a clear count of the carbon atoms, adjusted for molecular symmetry. orgchemboulder.com The chemical shifts are influenced by the electronegativity of nearby atoms, with the carbonyl carbon appearing furthest downfield, followed by the carbon attached to the nitro group. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 - 170 |

| -CH(NO₂) | ~85 - 90 |

| -O-CH₂- | ~62 - 65 |

| -CH₂-CH(NO₂) | ~30 - 35 |

| -CH₂-CH₂-CH(NO₂) | ~25 - 30 |

| -CH₂-CH₃ (butyl) | ~22 - 25 |

| -O-CH₂-CH₃ | ~14 |

| -CH₂-CH₃ (butyl) | ~13.5 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. specac.com The spectrum of this compound shows strong, characteristic absorption bands that confirm the presence of the ester and nitro functional groups. medcraveonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2962, 2878 | C-H Stretch | Alkyl (sp³ C-H) |

| 1749 | C=O Stretch | Ester |

| 1562 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1367 | N-O Symmetric Stretch | Nitro (NO₂) |

| 1266, 1067 | C-O Stretch | Ester |

Data sourced from MedCrave online. medcraveonline.com

The prominent peak at 1749 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an aliphatic ester. docbrown.info The two strong absorptions at 1562 cm⁻¹ and 1367 cm⁻¹ are definitive for the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively. medcraveonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (189.19 g/mol ).

Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group and the loss of the alkoxy group. libretexts.orgdocbrown.info For this compound, this would involve the loss of the ethoxy radical (•OCH₂CH₃, m/z 45) or an ethyl radical (•CH₂CH₃, m/z 29). Another significant fragmentation is the loss of the nitro group (•NO₂, m/z 46).

Table 4: Potential Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 189 | [C₈H₁₅NO₄]⁺ | Molecular Ion |

| 144 | [C₈H₁₅O₂]⁺ | •NO₂ |

| 143 | [C₆H₁₁O₄]⁺ | •C₂H₅ |

| 116 | [C₅H₈O₂]⁺ | •NO₂, •C₂H₅ |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement |

| 43 | [C₃H₇]⁺ | Propyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. hilarispublisher.com For this compound, the calculated monoisotopic mass is 189.10011 Da. uni.lu An experimental HRMS measurement matching this value would confirm the elemental composition of C₈H₁₅NO₄. HRMS is also used to identify common adducts formed in the ion source. uni.lu

Table 5: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₈H₁₆NO₄]⁺ | 190.10739 |

| [M+Na]⁺ | [C₈H₁₅NNaO₄]⁺ | 212.08933 |

| [M+K]⁺ | [C₈H₁₅KNO₄]⁺ | 228.06327 |

| [M-H]⁻ | [C₈H₁₄NO₄]⁻ | 188.09283 |

Data sourced from PubChemLite. uni.lu

Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformation

In the absence of experimental IMS-MS data, theoretical prediction of CCS values has become a valuable tool for anticipating the gas-phase behavior of molecules and aiding in their identification. These predictions are generated using computational models that rely on the molecule's low-energy 3D structure. By comparing predicted CCS values with experimental data, researchers can gain confidence in structural assignments and differentiate between isomers.

Detailed Research Findings

Computational analysis provides predicted CCS values for several common adducts of this compound. These values, typically expressed in square angstroms (Ų), are calculated for the ions as they would exist in the gas phase. The data shows variations in the predicted CCS depending on the adduct formed, which is expected as different adduct ions can alter the charge distribution and conformation of the parent molecule. uni.lu

For instance, the [M+H]⁺ adduct is predicted to have a CCS of 142.8 Ų, while the larger [M+NH₄]⁺ adduct has a correspondingly larger predicted CCS of 161.7 Ų. uni.lu This difference highlights the influence of the adduct's size on the resulting ion's effective area. Similarly, negatively charged ions like the deprotonated [M-H]⁻ and the formate (B1220265) adduct [M+HCOO]⁻ also have distinct predicted CCS values that reflect their unique structures. uni.lu

This predictive data serves as a foundational reference for future analytical work. Should this compound be analyzed via IMS-MS, these predicted values can be directly compared against experimental results to confirm its presence and structural identity.

Data Table of Predicted CCS Values

The following table summarizes the predicted Collision Cross Section (CCS) values for various ionic adducts of this compound, calculated using the CCSbase method. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.10739 | 142.8 |

| [M+Na]⁺ | 212.08933 | 148.4 |

| [M-H]⁻ | 188.09283 | 142.9 |

| [M+NH₄]⁺ | 207.13393 | 161.7 |

| [M+K]⁺ | 228.06327 | 145.0 |

| [M+H-H₂O]⁺ | 172.09737 | 142.3 |

| [M+HCOO]⁻ | 234.09831 | 166.0 |

| [M+CH₃COO]⁻ | 248.11396 | 178.2 |

| [M]⁺ | 189.09956 | 144.5 |

| [M]⁻ | 189.10066 | 144.5 |

Synthesis and Reactivity of Ethyl 2 Nitrohexanoate Derivatives and Analogues

α-Nitro Ester Homologues and Substituted Analogues

The synthesis of α-nitro esters, including homologues and substituted analogues of ethyl 2-nitrohexanoate, can be achieved through various synthetic strategies. One common approach involves the nitration of α,β-unsaturated esters. This method utilizes a nitrating agent to introduce a nitro group at the α-position of the ester. For instance, a mixture of ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium nitrite (B80452) has been effectively used as a nitrating reagent for this purpose. mdpi.com This two-step procedure often starts with the Horner-Wadsworth-Emmons olefination of a ketone to form the corresponding α,β-unsaturated ester, which is then subjected to nitration. mdpi.com

Another method for synthesizing α-nitro esters involves the reaction of nitroalkanes with an aryl alkyl carbonate, such as benzyl (B1604629) phenyl carbonate, in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearcher.life This reaction proceeds through the carbon atom of the monoanion of the nitroalkane acting as a nucleophile, attacking the carbonate electrophile to yield the α-nitro ester. nih.gov This method is presented as a potentially safer alternative to the traditional Strecker reaction for producing α-amino acid precursors, as α-nitro esters can be readily reduced to α-amino esters. nih.govresearchgate.net

The table below summarizes different synthetic approaches to α-nitro ester homologues and substituted analogues.

| Starting Materials | Reagents | Product Type | Reference |

| Ketones | Trimethylphosphonoacetate, Sodium Hydride, CAN-NaNO₂ | Tetrasubstituted nitroolefins (precursors to α-nitro esters) | mdpi.com |

| Nitroalkanes | Benzyl phenyl carbonate, DABCO | α-Nitro esters | nih.govresearcher.life |

| 1,3-Dicarbonyl compounds | Nitronium ions (in flow) | α-Nitro esters and amides | researcher.life |

Stereoselective and Enantioselective Synthesis of α-Nitro Esters

The development of stereoselective and enantioselective methods for the synthesis of α-nitro esters is crucial for accessing chiral building blocks used in the synthesis of pharmaceuticals and other biologically active molecules. depositolegale.it Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in these reactions.

One strategy involves the enantioselective conjugate addition of nitroesters to α,β-unsaturated ketones. This reaction can be mediated by chiral organocatalysts such as Cinchona-derived thioureas or squaramides, leading to the formation of nitroesters with a quaternary stereocenter. depositolegale.it Another approach focuses on the organocatalytic reduction of tetrasubstituted nitroolefins to produce enantioenriched nitroalkanes, which can then be further functionalized. mdpi.comdepositolegale.it

The aza-Henry (nitro-Mannich) reaction, which is the addition of a nitroalkane to an imine, provides a convergent route to α,β-diamino acid derivatives. rsc.org The adaptation of this reaction to α-alkyl-α-nitroester substrates is particularly challenging due to steric hindrance. rsc.org However, the use of bifunctional Brønsted acid-base organocatalysts has enabled diastereodivergent and highly enantioselective additions of α-substituted α-nitro esters to imines. researcher.lifersc.orgnih.gov For example, a C2-symmetric bis(amidine) [BAM] catalyst has been shown to promote the anti-selective addition of α-substituted α-nitro esters to N-Boc imines, affording α-substituted α,β-diamino ester products with high diastereo- and enantioselectivity. rsc.orgnih.gov Interestingly, by modifying the catalyst structure, a switch in diastereoselectivity can be achieved, providing access to syn-α,β-diamino acid derivatives. rsc.org

The table below highlights key findings in the stereoselective synthesis of α-nitro esters.

| Reaction Type | Catalyst | Key Feature | Product | Reference |

| Conjugate Addition | Cinchona-derived thiourea (B124793)/squaramide | Construction of quaternary stereocenters | Enantioenriched nitroesters | depositolegale.it |

| aza-Henry Reaction | C2-symmetric bis(amidine) [BAM] | anti-selective addition | anti-α,β-Diamino esters | rsc.orgnih.gov |

| aza-Henry Reaction | Unsymmetrical quinoline (B57606) catalyst | syn-selective addition | syn-α,β-Diamino esters | rsc.org |

| Michael Addition | Primary amines | Formation of two contiguous stereogenic centers | Chiral α-fluoro-α-nitro ester ketones | researchgate.net |

Functional Group Interconversions on the Nitro and Ester Moieties

The nitro and ester functionalities of α-nitro esters are versatile handles for a variety of chemical transformations, allowing for their conversion into other valuable functional groups. solubilityofthings.comucl.ac.ukslideshare.net

The nitro group can be readily reduced to a primary amine (R-NH₂) using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or iron in an acidic medium. solubilityofthings.comacs.org This transformation is fundamental in the synthesis of α-amino acids from their α-nitro ester precursors. nih.govresearchgate.net The nitro group can also be converted to other functionalities, including oximes, nitriles, and nitrile oxides. ucl.ac.uk The Nef reaction, for instance, transforms a primary or secondary nitroalkane into a ketone or an aldehyde. ucl.ac.ukresearchgate.net

The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. solubilityofthings.com Alternatively, it can be converted to other esters through transesterification or to amides by reaction with amines. slideshare.net Reduction of the ester group can lead to the formation of a primary alcohol. These interconversions significantly expand the synthetic utility of α-nitro esters.

The table below provides examples of functional group interconversions of α-nitro esters.

| Starting Functional Group | Reagents/Reaction | Resulting Functional Group | Reference |

| Nitro Group | Catalytic Hydrogenation (e.g., Pd/C) | Primary Amine | solubilityofthings.comacs.org |

| Nitro Group | Nef Reaction | Ketone/Aldehyde | ucl.ac.ukresearchgate.net |

| Ester Group | Hydrolysis (acid or base) | Carboxylic Acid | solubilityofthings.com |

| Ester Group | Aminolysis | Amide | slideshare.net |

Approaches to Polynitroesters and their Chemical Significance

Polynitroesters are compounds containing multiple nitroester functionalities. These molecules are of significant interest due to their potential as high-energy materials and as nitric oxide (NO) donors for pharmacological applications. acs.orgresearchgate.net

A sustainable and efficient method for the synthesis of polynitroesters involves the nitration of corresponding polyols with dinitrogen pentoxide (N₂O₅) in a liquid 1,1,1,2-tetrafluoroethane (B8821072) (Freon) medium. acs.orgresearchgate.net This approach offers several advantages, including mild reaction conditions, low operating pressure, and facile recycling of the solvent, making it attractive for larger-scale applications. acs.orgresearchgate.net Another approach utilizes a dinitrogen pentoxide/carbon dioxide liquid system for the nitration of alcohols to produce nitric acid esters. researchgate.net

The chemical significance of polynitroesters lies in their high oxygen content and energetic properties. dtic.mil Certain polynitroesters also exhibit polymerization capabilities, making them potentially useful in propellant compositions. dtic.mil Furthermore, the ability of some nitroesters to release nitric oxide (NO) in vitro suggests their potential for further investigation in in vivo studies for various therapeutic applications. acs.orgresearchgate.net

The table below summarizes information on the synthesis and significance of polynitroesters.

| Synthetic Approach | Key Features | Significance | Reference |

| Nitration with N₂O₅ in liquid 1,1,1,2-tetrafluoroethane | Sustainable, mild conditions, recyclable solvent | Synthesis of pharmacology-relevant and energy-rich nitroesters | acs.orgresearchgate.net |

| Nitration with N₂O₅ in liquid CO₂ | Reduced fire and explosion risk | Synthesis of nitric acid esters | researchgate.net |

| Conversion of acid chlorides to 2,2,2-trinitroethyl esters | High oxygen content, thermal stability | Potential as high explosives and in propellant compositions | dtic.mil |

Q & A

Q. How can the purity and structural integrity of Ethyl 2-nitrohexanoate be validated in synthetic workflows?

Methodological Answer:

- Spectroscopic Techniques : Use -NMR and -NMR to confirm the presence of characteristic peaks, such as the ester carbonyl (δ ~1749 cm) and nitro group (δ ~1552 cm) via IR spectroscopy .

- Chromatography : Employ HPLC with a polar stationary phase (e.g., C18 column) to assess purity, using retention time consistency against a certified reference standard.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular ion peaks (e.g., [M] at m/z 335.1733 for derivatives) .

Q. What are the optimal conditions for synthesizing this compound derivatives via catalytic methods?

Methodological Answer:

- Catalytic Systems : Palladium-catalyzed allylation (e.g., with propynes) at 60–80°C in anhydrous THF or DMF, achieving yields up to 84% .

- Parameter Optimization : Vary reaction time, temperature, and catalyst loading (e.g., 5–10 mol% Pd) using a factorial design to identify yield-controlling variables. Monitor by TLC or GC-MS for intermediate tracking.

Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents).

- Data Cross-Validation : Compare results with peer-reviewed studies from authoritative databases like NIST Chemistry WebBook, avoiding non-curated platforms .

- Error Analysis : Quantify uncertainties in measurements (e.g., ±0.1°C for melting points) and document instrumentation calibration protocols .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in palladium-catalyzed allylation reactions?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and electron density profiles, identifying steric/electronic drivers of regioselectivity .

- Isotopic Labeling : Introduce -labeled reactants to track bond formation via -NMR or MS fragmentation patterns.

- Kinetic Studies : Perform time-resolved kinetic analyses under varying temperatures to derive activation parameters (ΔG, ΔH) .

Q. How can conflicting data on the compound’s reactivity under acidic/basic conditions be resolved?

Methodological Answer:

- Controlled Hydrolysis Experiments : Conduct pH-dependent stability studies (pH 2–12) at 25°C, monitoring degradation via UV-Vis or -NMR.

- Statistical Analysis : Apply ANOVA to evaluate significance of observed differences, ensuring sample size adequacy (n ≥ 3) and controlling for confounding variables (e.g., trace moisture) .

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological divergences (e.g., solvent polarity, buffer systems) .

Q. What advanced strategies enable the enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Test asymmetric organocatalysts (e.g., Cinchona alkaloids) or metal-ligand complexes (e.g., BINAP-Pd) to induce enantiomeric excess (ee).

- Chiral Stationary Phases : Use HPLC with Chiralpak® columns to separate enantiomers and quantify ee.

- Circular Dichroism (CD) : Validate optical activity via CD spectra, correlating with computational predictions of chiral centers .

Q. How can computational methods predict the biological activity of this compound analogs?

Methodological Answer:

- QSAR Modeling : Develop quantitative structure-activity relationship models using software like MOE or Schrödinger, training datasets on nitroester bioactivity libraries.

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., nitroreductases) to predict binding affinities .

- ADMET Profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Data Presentation & Ethical Compliance

Q. What are best practices for presenting spectral and chromatographic data in publications?

Methodological Answer:

- Raw Data Appendices : Include large datasets (e.g., NMR peak lists, HRMS spectra) in supplementary materials, ensuring reproducibility .

- Graphical Standards : Adopt IUPAC guidelines for labeling axes (e.g., δ in ppm for NMR, m/z for MS) and reporting uncertainties .

- Ethical Reporting : Disclose instrumentation limits (e.g., detection thresholds for HPLC) and conflicts of interest per journal guidelines .

Q. How should researchers design studies to align with ethical and reproducibility standards?

Methodological Answer:

- Protocol Preregistration : Submit experimental designs to platforms like Open Science Framework before data collection .

- Blinded Analysis : Use third-party statisticians to mitigate bias in data interpretation .

- Ethics Statements : Include IRB approvals (if applicable) and compliance with chemical safety regulations (e.g., OSHA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.